molecular formula C14H18N2O2S B11064997 2-{[3-Cyano-6-(2-methylpropyl)pyridin-2-yl]sulfanyl}-2-methylpropanoic acid

2-{[3-Cyano-6-(2-methylpropyl)pyridin-2-yl]sulfanyl}-2-methylpropanoic acid

Cat. No.: B11064997
M. Wt: 278.37 g/mol
InChI Key: UIUNFSJRIYSOLL-UHFFFAOYSA-N
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Description

2-[(3-CYANO-6-ISOBUTYL-2-PYRIDYL)SULFANYL]-2-METHYLPROPANOIC ACID is a complex organic compound that features a pyridine ring substituted with a cyano group and an isobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-CYANO-6-ISOBUTYL-2-PYRIDYL)SULFANYL]-2-METHYLPROPANOIC ACID typically involves multiple steps, starting with the preparation of the pyridine ring. The cyano and isobutyl groups are introduced through specific substitution reactions. The final step involves the formation of the sulfanyl and propanoic acid groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-[(3-CYANO-6-ISOBUTYL-2-PYRIDYL)SULFANYL]-2-METHYLPROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

2-[(3-CYANO-6-ISOBUTYL-2-PYRIDYL)SULFANYL]-2-METHYLPROPANOIC ACID has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3-CYANO-6-ISOBUTYL-2-PYRIDYL)SULFANYL]-2-METHYLPROPANOIC ACID involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding, while the sulfanyl group can interact with thiol groups in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-CYANO-6-ISOBUTYL-2-PYRIDYL)SULFANYL]ACETAMIDE
  • 2-[(3-CYANO-6-ISOBUTYL-2-PYRIDYL)SULFANYL]ETHANOIC ACID

Uniqueness

2-[(3-CYANO-6-ISOBUTYL-2-PYRIDYL)SULFANYL]-2-METHYLPROPANOIC ACID is unique due to its specific substitution pattern on the pyridine ring and the presence of both cyano and sulfanyl groups

Properties

Molecular Formula

C14H18N2O2S

Molecular Weight

278.37 g/mol

IUPAC Name

2-[3-cyano-6-(2-methylpropyl)pyridin-2-yl]sulfanyl-2-methylpropanoic acid

InChI

InChI=1S/C14H18N2O2S/c1-9(2)7-11-6-5-10(8-15)12(16-11)19-14(3,4)13(17)18/h5-6,9H,7H2,1-4H3,(H,17,18)

InChI Key

UIUNFSJRIYSOLL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC(=C(C=C1)C#N)SC(C)(C)C(=O)O

Origin of Product

United States

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